molecular formula C9H12N2O3 B2701325 Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 1989659-61-1

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No. B2701325
CAS RN: 1989659-61-1
M. Wt: 196.206
InChI Key: ADZAPAIVCYVUSF-UHFFFAOYSA-N
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Description

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to exhibit anticonvulsant and antitumor activities. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.

Advantages and Limitations for Lab Experiments

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of biological activities, making it suitable for various types of experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate. One area of research could focus on elucidating the compound's mechanism of action. This could help to better understand how this compound exerts its biological effects and could lead to the development of more potent analogs. Another area of research could focus on exploring the potential use of this compound as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of this compound as a therapeutic agent for various diseases, including inflammatory diseases, epilepsy, and cancer.
In conclusion, Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively easy, and it exhibits a wide range of biological activities. However, further research is needed to better understand its mechanism of action and to explore its potential use in various applications.

Synthesis Methods

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can be synthesized by various methods, including the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a coupling reagent. Another method involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The yield of this method is relatively high, and the reaction can be carried out under mild conditions.

Scientific Research Applications

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anticonvulsant and antitumor agent. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.

properties

IUPAC Name

methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAPAIVCYVUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

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